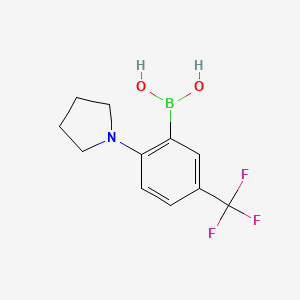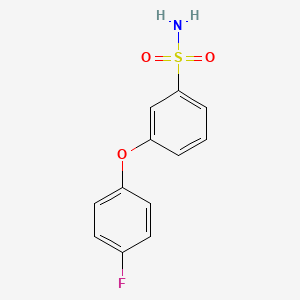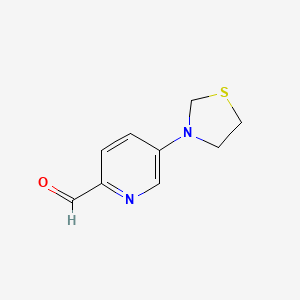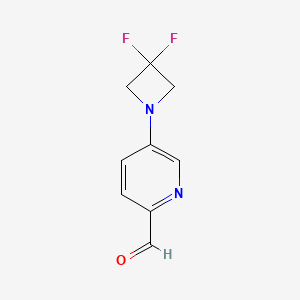
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the pyrrolidine and trifluoromethyl groups in this compound adds unique properties that can be exploited in different chemical and biological applications.
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the protodeboronation process and the subsequent hydromethylation sequence . These processes can be applied to various organic synthesis procedures, including the synthesis of methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic.
Result of Action
The result of the compound’s action is the transformation of the original molecule through the protodeboronation process and subsequent hydromethylation . This transformation can be used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, making it a valuable tool for studying protease function and regulation. Additionally, this compound can bind to diols and hydroxyl-containing biomolecules, facilitating the formation of stable complexes that can be utilized in various biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of kinases and phosphatases, leading to altered phosphorylation states of signaling proteins. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also act as a competitive inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to a gradual decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent changes in cellular function. The extent of these effects depends on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular processes. Studies have identified threshold doses beyond which the compound’s inhibitory effects become detrimental to cellular health. These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments through post-translational modifications or interactions with targeting signals. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytosolic enzymes. The precise localization of this compound determines its impact on cellular processes and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as halides or amines can be used under appropriate conditions.
Major Products Formed
Phenols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Aromatics: Formed through nucleophilic substitution.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues.
Medicine: Explored for its potential in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine and trifluoromethyl groups, making it less versatile in certain applications.
2-(Pyrrolidin-1-yl)phenylboronic Acid: Similar structure but without the trifluoromethyl group, which affects its reactivity and stability.
5-(Trifluoromethyl)phenylboronic Acid: Lacks the pyrrolidine group, which influences its binding properties and biological activity.
Uniqueness
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of the pyrrolidine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)8-3-4-10(9(7-8)12(17)18)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORAIKKCUJHDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176141 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-76-2 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1408653.png)

![2-Fluorobenzo[d]thiazol-5-ol](/img/structure/B1408656.png)










